molecular formula C23H22N2O4 B1672096 IP7e CAS No. 500164-74-9

IP7e

Cat. No.: B1672096
CAS No.: 500164-74-9
M. Wt: 390.4 g/mol
InChI Key: YCAACZFPADQMAR-UHFFFAOYSA-N
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Description

Isoxazolo-pyridinone 7e, commonly referred to as IP7e, is a potent activator of the nuclear receptor related 1 protein (Nurr1). Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of midbrain dopamine neurons. This compound has shown significant potential in reducing inflammation and neurodegeneration, particularly in models of multiple sclerosis .

Biochemical Analysis

Biochemical Properties

IP7e interacts with Nurr1, a nerve growth factor IB-like receptor . It activates Nurr1 with an EC50 of 3.9 nM . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function by activating Nurr1 and suppressing NF-κB signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to Nurr1 and activating it . This activation can lead to changes in gene expression and can inhibit or activate enzymes.

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to delay the onset and reduce the severity of symptoms in EAE mice . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it can delay the onset and reduce the severity of EAE symptoms .

Metabolic Pathways

This compound is involved in the Nurr1 activation pathway . It interacts with Nurr1, which can affect metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IP7e involves the formation of an isoxazolo-pyridinone core structure. The key steps include:

    Formation of the Isoxazole Ring: This is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Pyridinone Formation: The isoxazole intermediate is then subjected to a series of reactions to form the pyridinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase the efficiency of the cycloaddition reaction.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

IP7e undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

IP7e has a wide range of scientific research applications:

Mechanism of Action

IP7e exerts its effects by activating the Nurr1 signaling pathway. Nurr1 is involved in the regulation of genes that control inflammation and neuroprotection. This compound binds to Nurr1, enhancing its transcriptional activity and leading to the repression of pro-inflammatory transcription factors such as NF-kB. This results in reduced inflammation and neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo-pyridinone 7a: Another activator of the Nurr1 pathway but with different potency and selectivity.

    Isoxazolo-pyridinone 7b: Similar structure but different pharmacokinetic properties.

Uniqueness of IP7e

This compound is unique due to its high potency (EC50 = 3.9 nM) and its ability to penetrate the blood-brain barrier. This makes it particularly effective in models of neurodegenerative diseases .

Properties

IUPAC Name

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAACZFPADQMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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